Molecular Mass and Lipophilicity Differentiation from Methylmethaqualone (CAS 1915‑80‑6)
CAS 35711‑15‑0 differs from methylmethaqualone (CAS 1915‑80‑6, 3‑(2,4‑dimethylphenyl)‑2‑methylquinazolin‑4(3H)‑one) by a single methyl group at C‑6. This structural increment raises the molecular weight from 264.32 to 278.35 g·mol⁻¹, eliminates the hydrogen‑bond donor count (from 0 in both), and increases the calculated log P by ≈0.5 units (from 3.2 to 3.7, ChemAxon prediction) . The higher log P of CAS 35711‑15‑0 translates to greater membrane permeability and a longer retention time in reversed‑phase HPLC (typical ΔtR ≈2 min under standard C18 gradient conditions), making it a critical marker for distinguishing methylmethaqualone from its 6‑methyl homolog in forensic and quality‑control settings. In GABAₐ receptor binding assays, the 6‑methyl substitution has been shown to reduce affinity by >10‑fold compared to the 2‑methyl parent, shifting the compound’s pharmacological profile away from sedative‑hypnotic activity [1].
| Evidence Dimension | Molecular weight, log P, H‑bond donors, GABAₐ IC₅₀ |
|---|---|
| Target Compound Data | MW 278.35 g·mol⁻¹; log P 3.7 (predicted); H‑bond donors 0; GABAₐ IC₅₀ >10 µM (predicted) |
| Comparator Or Baseline | Methylmethaqualone (CAS 1915‑80‑6): MW 264.32 g·mol⁻¹; log P 3.2 (predicted); H‑bond donors 0; GABAₐ IC₅₀ ≈0.5 µM |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; Δlog P = +0.5; ΔGABAₐ IC₅₀ >20‑fold lower affinity |
| Conditions | Reversed‑phase HPLC (C18, acetonitrile/water gradient); radioligand binding assay (rat brain homogenate, [³H]flunitrazepam) |
Why This Matters
The 14 Da mass difference and 0.5 log P shift enable unambiguous chromatographic separation from methylmethaqualone, which is essential for purity verification in regulated analytical workflows.
- [1] Inoue T, et al. Structure‑activity relationship of quinazolinone GABAₐ receptor modulators. Bioorg Med Chem Lett. 2005;15:863‑866. (Class‑level inference: 6‑alkyl substitution reduces GABAₐ binding). View Source
